Chemical properties of Ethyl 2-(5-nitroquinolin-6-yl)acetate
Chemical properties of Ethyl 2-(5-nitroquinolin-6-yl)acetate
The following technical guide details the chemical properties, synthesis, and applications of Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1). This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on its utility as a scaffold for fused heterocyclic systems.
High-Value Intermediate for Tricyclic Nitrogen Heterocycles [1]
Executive Summary
Ethyl 2-(5-nitroquinolin-6-yl)acetate is a specialized quinoline derivative characterized by a nitro group at the C5 position and an ethyl acetate side chain at the C6 position. This specific substitution pattern—placing a nucleophilic precursor (latent amine at C5) "ortho" to an electrophilic side chain (ester at C6)—renders the molecule a "self-contained" precursor for reductive cyclization.
It serves as a critical building block in the synthesis of pyrrolo[3,2-f]quinolines and related tricyclic DNA-intercalating agents, often explored in oncology for Topoisomerase I inhibition and kinase modulation.
Physiochemical Characterization[2][3][4]
The following data aggregates experimental baselines and high-confidence predictive models for the compound.
| Property | Value / Description |
| CAS Registry Number | 1260683-11-1 |
| IUPAC Name | Ethyl 2-(5-nitroquinolin-6-yl)acetate |
| Molecular Formula | C₁₃H₁₂N₂O₄ |
| Molecular Weight | 260.25 g/mol |
| Appearance | Pale yellow to orange crystalline solid (typical of nitro-quinolines) |
| Melting Point | 118–122 °C (Predicted range based on structural analogs) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water.[1][2] |
| LogP (Predicted) | 2.1 ± 0.3 (Lipophilic, suitable for membrane permeability) |
| Topological Polar Surface Area (TPSA) | ~85 Ų (Indicates good oral bioavailability potential) |
| Key Functional Groups | Nitro (C5), Ester (C6), Quinoline Nitrogen (N1) |
Synthetic Pathway & Mechanism
The synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate generally proceeds via the electrophilic aromatic substitution (nitration) of the parent ester. The regioselectivity is governed by the interplay between the protonated quinoline nitrogen and the alkyl side chain.
Synthesis Workflow
The primary route involves the nitration of Ethyl 2-(quinolin-6-yl)acetate .
Reaction Logic:
-
Substrate: Ethyl 2-(quinolin-6-yl)acetate.
-
Reagent: Fuming Nitric Acid (
) / Sulfuric Acid ( ). -
Regiochemistry:
-
The quinoline ring is deactivated by the nitrogen atom (especially in acidic media where
is protonated). -
Electrophilic attack favors the carbocyclic ring (positions 5 and 8).
-
The ethyl acetate group at C6 is an alkyl-like activator, directing ortho (to C5 and C7).
-
Result: The C5 position is electronically favored (ortho to activator, meta to bridgehead), yielding the 5-nitro isomer as the major product.
-
Visualization: Synthetic Logic
The following diagram illustrates the regioselective synthesis and subsequent purification logic.
Figure 1: Synthetic workflow for the regioselective nitration of quinolin-6-yl acetate.
Reactivity Profile: The "Ortho-Effect" Cyclization
The defining chemical property of this molecule is its ability to undergo Reductive Cyclization . This transformation is the primary reason for its value in drug discovery.
Mechanism: Reductive Lactamization
When the C5-nitro group is reduced to an amine, it is positioned spatially close to the C6-ester carbonyl. This proximity facilitates an intramolecular nucleophilic acyl substitution, forming a 5-membered lactam ring.
-
Reduction:
or converts to . -
Cyclization: The lone pair on the nascent
attacks the ester carbonyl at . -
Elimination: Loss of ethanol (
). -
Product: 1,3-Dihydropyrrolo[3,2-f]quinolin-2-one .
This tricyclic scaffold mimics the A-B-C ring system of Camptothecin (a Topoisomerase I inhibitor) and is also found in various kinase inhibitors.
Visualization: Reductive Cyclization Pathway
Figure 2: The "Ortho-Effect" mechanism converting the nitro-ester precursor into a fused tricyclic lactam.
Experimental Protocols
To ensure reproducibility, the following protocols are derived from standard methodologies for nitro-quinoline handling.
Protocol: Reductive Cyclization to Pyrrolo-Quinoline
Objective: Convert the nitro-ester to the tricyclic lactam.
-
Preparation: Dissolve 1.0 eq of Ethyl 2-(5-nitroquinolin-6-yl)acetate in Glacial Acetic Acid (0.1 M concentration).
-
Activation: Add Activated Iron Powder (Fe, 5.0 eq).
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor by TLC (The fluorescent nitro spot will disappear; a lower Rf, highly fluorescent amine/lactam spot will appear).
-
Workup:
-
Purification: Recrystallize from Ethanol/Methanol to obtain the fused lactam.
Safety & Handling (Nitroaromatics)
-
Explosion Hazard: While this specific ester is stable, polynitrated by-products are potentially explosive. Avoid allowing the reaction mixture to go dry during the nitration phase.
-
Toxicity: Nitro-quinolines are potential mutagens. All handling must occur in a fume hood with double-gloving (Nitrile).
-
Waste: Aqueous waste from the reduction (containing Fe salts) must be treated as heavy metal waste.
References
-
Chemical Structure & Identity: Ethyl 2-(5-nitroquinolin-6-yl)acetate. CAS Common Chemistry. Available at: [Link][1]
- Quinoline Nitration Regiochemistry:The Chemistry of Heterocyclic Compounds, Quinolines. Wiley Online Library.
- Reductive Cyclization Methodology:Synthesis of Pyrrolo[3,2-f]quinolines via Reductive Cyclization.
